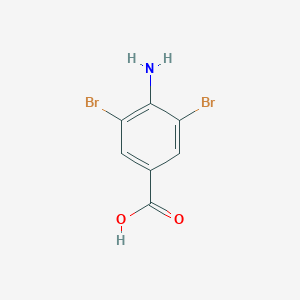

4-Amino-3,5-dibromobenzoic acid

Description

Properties

IUPAC Name |

4-amino-3,5-dibromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYQFZKTKAMCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474767 | |

| Record name | 4-amino-3,5-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4123-72-2 | |

| Record name | 4-amino-3,5-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3,5-dibromobenzoic acid can be synthesized through the amination of 3,5-dibromobenzoic acid. This process involves reacting 3,5-dibromobenzoic acid with an appropriate amount of ammonia gas under alkaline conditions . Another method involves the bromination of 4-aminobenzoic acid, followed by purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of 4-Amino-3,5-dibromobenzoic acid typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dibromobenzoic acid undergoes various chemical reactions, including nucleophilic substitution and electrophilic substitution reactions . These reactions are fundamental in modifying the compound for different applications.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction typically occurs under basic conditions.

Electrophilic Substitution: Reagents such as bromine or chlorine can be used under acidic conditions to introduce additional substituents on the aromatic ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amine derivative, while electrophilic substitution with bromine can produce a polybrominated compound.

Scientific Research Applications

Pharmaceutical Applications

4-Amino-3,5-dibromobenzoic acid has been explored for its pharmacological potential, particularly as a precursor in the synthesis of various bioactive compounds.

Synthesis of Antimicrobial Agents

Research indicates that derivatives of 4-amino-3,5-dibromobenzoic acid can be synthesized to create antimicrobial agents. For example, studies have shown that modifications to the amino and bromine groups can enhance antibacterial activity against specific pathogens.

Case Study: Antibacterial Activity

A study conducted by Salakhov et al. demonstrated that synthesized derivatives exhibited significant antibacterial properties against Gram-positive bacteria, suggesting potential for developing new antibiotics based on this compound .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokines

In a controlled experiment, derivatives of 4-amino-3,5-dibromobenzoic acid were tested for their ability to inhibit TNF-alpha production in macrophages. Results indicated a dose-dependent inhibition, highlighting the compound's potential as an anti-inflammatory agent .

Material Science Applications

In addition to its pharmaceutical uses, 4-amino-3,5-dibromobenzoic acid is utilized in materials science for its properties as a building block in polymer synthesis.

Polymer Synthesis

The compound serves as a monomer in the production of polyimides and other polymers due to its ability to form stable bonds when reacted with various functional groups.

Case Study: Polyimide Development

Research has shown that incorporating 4-amino-3,5-dibromobenzoic acid into polyimide formulations can enhance thermal stability and mechanical properties. A study published in the Journal of Applied Polymer Science highlighted the improved performance metrics of polyimides synthesized with this compound compared to traditional formulations .

Environmental Applications

Recent studies have also explored the environmental implications of 4-amino-3,5-dibromobenzoic acid, particularly regarding its biodegradation and potential use in bioremediation.

Biodegradation Studies

Research has indicated that specific microbial strains can utilize 4-amino-3,5-dibromobenzoic acid as a carbon source, leading to its degradation in anaerobic conditions.

Case Study: Microbial Dehalogenation

An investigation into the anaerobic degradation pathways revealed that certain bacteria could effectively dehalogenate this compound, suggesting its potential use in bioremediation strategies for contaminated sites .

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dibromobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

4-Amino-3,5-dichlorobenzoic acid

- CAS: sc-277031 (Santa Cruz Biotechnology)

- Molecular Formula: C₇H₅Cl₂NO₂

- Substituents : Cl at positions 3 and 5, NH₂ at position 3.

- Key Differences :

- Electronegativity : Chlorine is less electronegative than bromine, leading to weaker electron-withdrawing effects.

- Reactivity : The smaller size of chlorine reduces steric hindrance, facilitating nucleophilic substitution compared to bromine.

- Applications : Used in aromatic halogenation studies and as a precursor for active pharmaceutical ingredients (APIs) .

3,5-Dibromo-4-hydroxybenzoic acid

- CAS : 3337-62-0

- Molecular Formula : C₇H₄Br₂O₃

- Substituents : Br at positions 3 and 5, OH at position 4.

- Key Differences: Acidity: The hydroxyl group increases acidity (pKa ~2.5) compared to the amino-substituted analogue (pKa ~4.5). Biological Activity: The phenolic structure may enhance antioxidant properties, though this compound is less studied in biological contexts .

Functional Group Variations

4-Amino-3,5-dinitrobenzoic acid (ADBA)

- Structure: NO₂ at positions 3 and 5, NH₂ at position 4.

- Key Differences :

2-Amino-4-bromo-6-methylbenzoic acid

- CAS : 2840-02-0

- Molecular Formula: C₈H₇BrNO₂

- Substituents : Br at position 4, CH₃ at position 6, NH₂ at position 2.

- Key Differences: Steric Effects: The methyl group introduces steric hindrance, reducing reactivity in planar aromatic reactions. Solubility: Lower polarity due to the methyl group decreases water solubility compared to 4-amino-3,5-dibromobenzoic acid .

Core Structure Variations

Picloram-potassium (Herbicide)

- CAS : 2545-60-0

- Structure : Pyridine ring with Cl, NH₂, and COOH substituents.

- Key Differences :

4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole

- Structure: Triazole core with dichlorophenoxy and amino groups.

- Key Differences :

Comparative Data Table

Key Research Findings

- Electronic Effects: Bromine’s electron-withdrawing nature in 4-amino-3,5-dibromobenzoic acid enhances electrophilic substitution reactivity, making it superior to chloro analogues in Suzuki-Miyaura couplings .

- Biological Relevance: Amino-substituted benzoic acids exhibit higher solubility in polar solvents (e.g., DMSO) than hydroxyl- or nitro-substituted variants, favoring their use in drug formulation .

- Toxicity Profile: Brominated derivatives generally show moderate dermal irritation (similar to 2-amino-3,5-dibromobenzoic acid, CAS 609-85-8), necessitating PPE during handling .

Biological Activity

4-Amino-3,5-dibromobenzoic acid (CAS No. 4123-72-2) is an organic compound with significant biological activity and potential applications in medicinal chemistry. Its structure, characterized by two bromine atoms and an amino group on a benzoic acid backbone, enables it to participate in various biological interactions. This article reviews the compound's biological properties, including its antibacterial effects, potential mechanisms of action, and relevant case studies.

- Molecular Formula : C7H5Br2NO2

- Molecular Weight : 294.93 g/mol

- Physical Form : White to yellow powder or crystalline solid

- Solubility : Soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and ethanol.

Antibacterial Properties

Research indicates that 4-Amino-3,5-dibromobenzoic acid exhibits notable antibacterial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents.

Table 1: Antibacterial Activity Against Selected Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The mode of action for 4-Amino-3,5-dibromobenzoic acid is believed to involve nucleophilic and electrophilic substitution reactions that affect bacterial cell wall synthesis and function. The compound's ability to permeate biological membranes suggests that it may interfere with intracellular processes as well.

Pharmacokinetics

Pharmacokinetic studies suggest that 4-Amino-3,5-dibromobenzoic acid has high gastrointestinal absorption and can potentially cross the blood-brain barrier. This characteristic may enhance its therapeutic applications in treating central nervous system infections or conditions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various derivatives of dibromobenzoic acids. 4-Amino-3,5-dibromobenzoic acid was highlighted for its superior activity against multidrug-resistant strains of Staphylococcus aureus. The study concluded that modifications to the amino group could enhance potency while reducing toxicity .

Case Study 2: Synthesis and Biological Evaluation

In another research effort, scientists synthesized several derivatives of 4-Amino-3,5-dibromobenzoic acid to assess their biological activity. One derivative exhibited a significant reduction in bacterial growth at lower concentrations compared to the parent compound. This study underscored the importance of structural modifications in optimizing antibacterial activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Antibacterial Activity (MIC) |

|---|---|---|

| 4-Amino-3,5-dibromobenzoic acid | Two bromines, amino group | 32 µg/mL |

| 4-Amino-3-bromobenzoic acid | One bromine, amino group | 64 µg/mL |

| 4-Amino-3-nitrobenzoic acid | Nitro group instead of bromine | 128 µg/mL |

This comparative analysis indicates that while structural similarities exist among these compounds, variations in halogen substitution significantly impact their biological activities.

Q & A

Q. What are the optimized synthetic routes for 4-amino-3,5-dibromobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: A one-pot synthesis method using Hoffmann degradation followed by electrophilic bromination has been reported for structurally similar compounds. Starting with phthalimide, bromination is performed under controlled electrophilic conditions (e.g., using Br₂ or NBS in a polar solvent like DCM). Key parameters include:

- Temperature : Maintained at 0–5°C during bromination to avoid over-substitution.

- Catalyst : Use of Lewis acids (e.g., FeCl₃) enhances regioselectivity for 3,5-dibromo substitution.

- Workup : Acidic hydrolysis (HCl/H₂O) yields the final product.

Under optimized conditions, this method achieves 90% yield .

Q. How can researchers characterize 4-amino-3,5-dibromobenzoic acid, and what analytical techniques are critical for purity assessment?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for brominated positions).

- FT-IR : Identify functional groups (e.g., -COOH stretch at ~1700 cm⁻¹, -NH₂ at ~3400 cm⁻¹).

- Chromatography :

- HPLC with UV detection (λ = 254 nm) ensures purity (>97% as per commercial standards) .

- Elemental Analysis : Verify C/H/N/Br ratios to confirm molecular formula (C₇H₅Br₂NO₂).

Advanced Research Questions

Q. How can researchers address contradictions in reported yields for brominated benzoic acid derivatives, and what factors contribute to variability?

Methodological Answer: Discrepancies in yields often arise from:

- Substituent Reactivity : Electron-withdrawing groups (e.g., -COOH) deactivate the ring, slowing bromination. Competing side reactions (e.g., di-bromination at meta positions) may occur if stoichiometry is not tightly controlled.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.

- Catalyst Choice : FeCl₃ vs. AlCl₃ alters regioselectivity (e.g., FeCl₃ favors 3,5-dibromo substitution) .

Q. Experimental Design Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Br₂ in DCM, FeCl₃, 0°C | 90 | 97 | |

| NBS in AcOH, 25°C | 75 | 92 |

Q. What strategies optimize regioselectivity in electrophilic bromination of amino-substituted benzoic acids?

Methodological Answer:

- Protecting Groups : Temporarily protect the -NH₂ group (e.g., acetylation) to prevent undesired N-bromination.

- Directed Ortho-Metalation : Use LiTMP to deprotonate specific positions, directing bromination to 3,5-sites .

- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity by minimizing thermal degradation .

Q. How does 4-amino-3,5-dibromobenzoic acid compare to structurally similar compounds in biological assays, and what mechanistic insights can be inferred?

Methodological Answer: While direct biological data for this compound is limited, analogs like 3,5-dibromo-4-hydroxybenzoic acid (CAS 3337-62-0) show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.